

# physical and chemical properties of Acid Blue 83

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## Compound of Interest

Compound Name: *Brilliant Blue R*

Cat. No.: *B034392*

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## Acid Blue 83: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acid Blue 83, also widely known by its trade name Coomassie **Brilliant Blue R-250**, is a synthetic, anionic triphenylmethane dye. It is a valuable tool in biochemistry and molecular biology, primarily utilized for the visualization of proteins following electrophoretic separation. Its ability to bind non-specifically to proteins with high sensitivity makes it an indispensable stain for qualitative and semi-quantitative analysis of protein samples. This technical guide provides an in-depth overview of the physical and chemical properties of Acid Blue 83, detailed experimental protocols for its use, and relevant safety information.

## Core Physical and Chemical Properties

Acid Blue 83 is a dark blue to purple crystalline powder.<sup>[1][2][3][4]</sup> Its chemical structure, belonging to the triarylmethane class of dyes, is responsible for its intense color.<sup>[2]</sup> The quantitative physical and chemical properties of Acid Blue 83 are summarized in the table below for easy reference.

Property	Value	References
Synonyms	Coomassie Brilliant Blue R-250, C.I. 42660, Brilliant Blue R	[5][6]
CAS Number	6104-59-2	[1][2][5][7]
Molecular Formula	C <sub>45</sub> H <sub>44</sub> N <sub>3</sub> NaO <sub>7</sub> S <sub>2</sub>	[1][2][5][7]
Molecular Weight	825.97 g/mol	[1][7]
Appearance	Dark blue to dark purplish-brown crystalline powder	[2][3][5]
Melting Point	174-180 °C	[5]
Solubility	Not soluble in cold water; slightly soluble in hot water and ethanol (light blue solution). Soluble in a mixture of methanol and acetic acid.	[2][5]
UV-Vis Absorption Maximum (λ <sub>max</sub> )	555 nm (in 0.01 M citrate buffer, pH 3.0); 549 nm (when bound to protein)	

## Experimental Protocols

The most prominent application of Acid Blue 83 is as a protein stain in polyacrylamide gel electrophoresis (PAGE). The following are detailed protocols for its preparation and use.

## Preparation of Staining and Destaining Solutions

Coomassie **Brilliant Blue R-250** Staining Solution (0.1%)

- Reagents:
  - Coomassie **Brilliant Blue R-250** (Acid Blue 83): 1 g
  - Methanol: 400 mL

- Glacial Acetic Acid: 100 mL
- Deionized Water: 500 mL
- Procedure:
  - Dissolve 1 g of Coomassie **Brilliant Blue R-250** powder in 400 mL of methanol.
  - Add 100 mL of glacial acetic acid to the solution.
  - Add 500 mL of deionized water to bring the final volume to 1 L.
  - Mix thoroughly until the dye is completely dissolved.
  - Filter the solution through Whatman No. 1 filter paper to remove any particulate matter.
  - Store the staining solution at room temperature.

#### Destaining Solution

- Reagents:
  - Methanol: 400 mL
  - Glacial Acetic Acid: 100 mL
  - Deionized Water: 500 mL
- Procedure:
  - Combine 400 mL of methanol, 100 mL of glacial acetic acid, and 500 mL of deionized water.
  - Mix well.
  - Store the destaining solution at room temperature.

## Protein Gel Staining Protocol (SDS-PAGE)

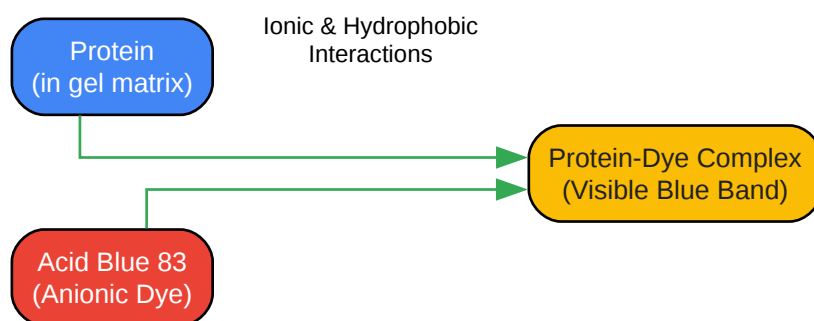
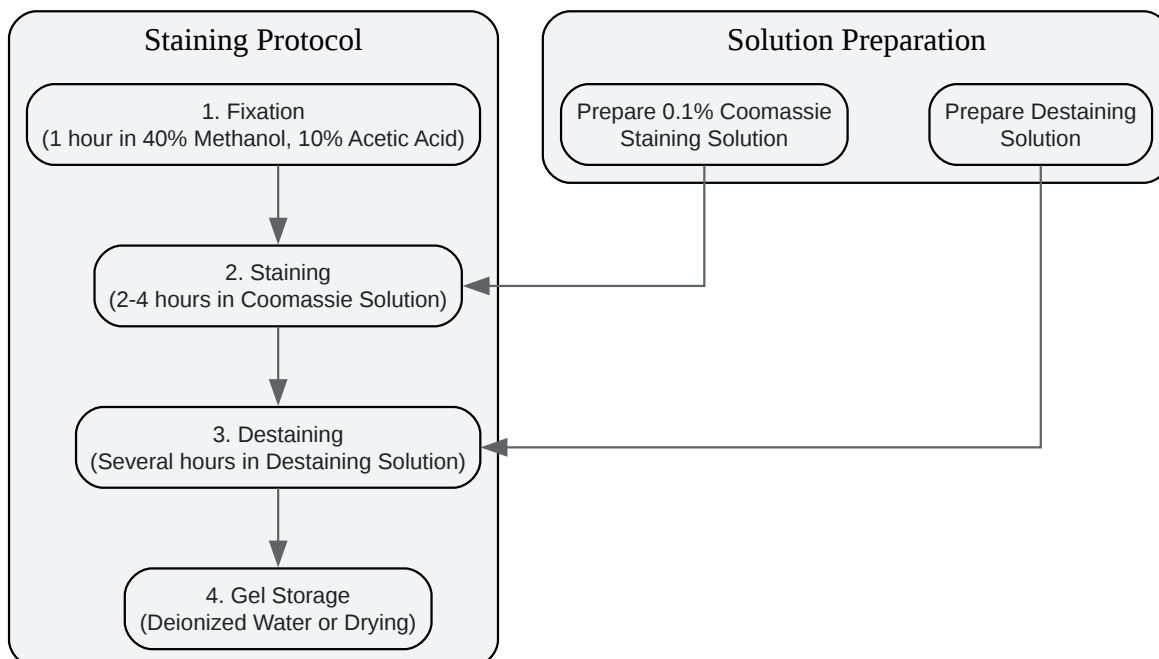
This protocol outlines the standard procedure for staining proteins in polyacrylamide gels with Coomassie **Brilliant Blue R-250**.

- **Fixation:** After electrophoresis, immerse the gel in a sufficient volume of fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour. This step fixes the proteins in the gel and removes interfering substances like SDS.
- **Staining:** Discard the fixing solution and add the Coomassie **Brilliant Blue R-250** staining solution to completely cover the gel. Incubate with gentle agitation on a rocker or shaker for 2-4 hours at room temperature. For faster staining, the solution can be heated to 37°C for 1 hour.[\[8\]](#)
- **Destaining:** Remove the staining solution (which can be saved and reused a few times). Add a generous volume of destaining solution to the gel. Incubate with gentle agitation. Change the destaining solution several times until the background of the gel is clear and the protein bands are distinctly visible as blue bands. This process can take several hours to overnight.[\[8\]](#)
- **Storage:** Once destained, the gel can be stored in deionized water or a 7% acetic acid solution. For long-term storage, the gel can be dried between two sheets of cellophane.

## Visualizations

### Experimental Workflow: Protein Staining with Acid Blue

# 83



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